methanone CAS No. 27547-08-6](/img/structure/B1295794.png)
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone
Descripción general
Descripción
3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone, also known as 4-Chloro-2-oxiranylmethanol, is a chemical compound that has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential use in the field of medicinal chemistry, as it has been found to possess a number of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential use in the field of medicinal chemistry, as it has been found to possess a number of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol is not yet fully understood. However, it is believed to interact with a number of enzymes and receptors in the body, including the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been found to inhibit the activity of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol has been found to have a number of interesting biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been found to possess antioxidant and neuroprotective effects, and to possess the ability to modulate the activity of certain enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound and is readily available. However, there are some limitations to its use in laboratory experiments, such as the fact that it is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it is a relatively toxic compound and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol. One potential direction is the development of new pharmaceuticals and other organic compounds based on its structure. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to explore its potential use as an insecticide or other agricultural chemical.
Métodos De Síntesis
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol can be synthesized through a variety of methods, including the reaction of 4-chlorophenol and ethylene oxide, the reaction of 4-chlorophenol and ethylene glycol, and the reaction of 4-chlorophenol and formaldehyde. The most common method of synthesis is the reaction of 4-chlorophenol and ethylene oxide, which is a two-step process. In the first step, the 4-chlorophenol is reacted with ethylene oxide in the presence of a catalyst to form 4-chloro-2-oxiranylmethanol. In the second step, the resulting compound is then reacted with an alkaline catalyst to form the desired product.
Análisis Bioquímico
Biochemical Properties
3-(4-Chlorophenyl)-2-oxiranylmethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism. The compound’s interaction with these enzymes can lead to alterations in metabolic pathways, affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of 3-(4-Chlorophenyl)-2-oxiranylmethanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the proliferation of certain cell types, potentially leading to antiproliferative effects. Additionally, it can alter gene expression patterns, impacting various cellular functions .
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)-2-oxiranylmethanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. The compound’s binding to enzymes can result in enzyme inhibition, affecting the catalytic activity and subsequent biochemical reactions. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)-2-oxiranylmethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)-2-oxiranylmethanone vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including hepatocellular necrosis and other tissue damage .
Metabolic Pathways
3-(4-Chlorophenyl)-2-oxiranylmethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s presence can affect metabolic flux and alter metabolite levels within the cell. These interactions can lead to changes in the overall metabolic profile of the cell, impacting various biochemical processes .
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)-2-oxiranylmethanone within cells and tissues are crucial for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain cellular compartments can influence its efficacy and function .
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)-2-oxiranylmethanone is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in these subcellular locations can affect its activity and function, leading to changes in cellular processes .
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-13-8-4-10(5-9-13)14(18)16-15(20-16)11-2-6-12(17)7-3-11/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVVGZUYDEJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950223 | |
| Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27547-08-6 | |
| Record name | Propiophenone, 3-(p-chlorophenyl)-2,3-epoxy-4'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027547086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





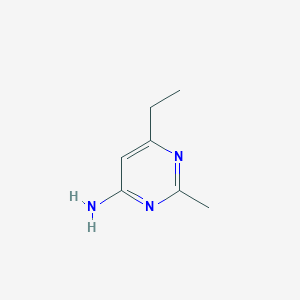
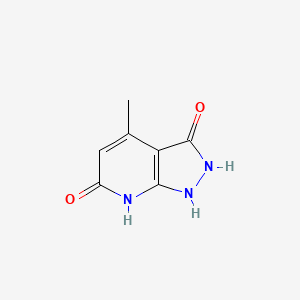
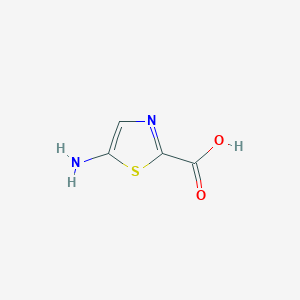
![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)


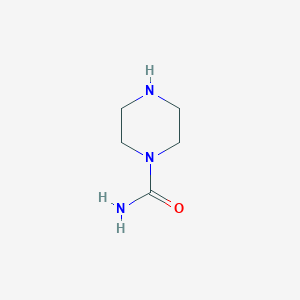
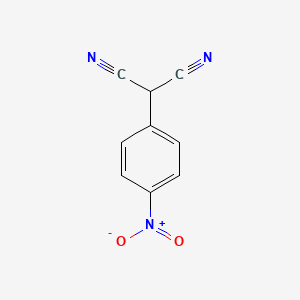
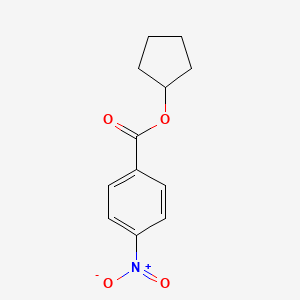

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)
![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)